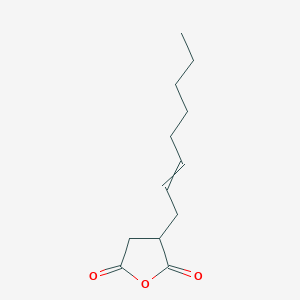

2-Octenylsuccinic Anhydride

概要

説明

2-Octenylsuccinic Anhydride is an organic compound with the empirical formula C12H18O3. It is commonly used as an esterification agent for modifying starches and other polymers. This compound is known for its amphiphilic properties, which means it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) groups. This unique characteristic makes it valuable in various industrial applications, including food, pharmaceuticals, and cosmetics .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octenylsuccinic Anhydride typically involves the esterification of starch with octenylsuccinic anhydride. This process is carried out in an aqueous slurry system under mild alkaline conditions. The reaction introduces octenylsuccinic groups to the starch, resulting in a derivative that is amphiphilic .

Industrial Production Methods: In industrial settings, the production of this compound-modified starches involves the use of high-amylose starches, which are esterified with octenylsuccinic anhydride. The process is optimized to achieve a high degree of substitution, enhancing the functional properties of the starch .

化学反応の分析

Chemical Reactions of 2-Octenylsuccinic Anhydride

The reactivity of this compound is significant due to its functional groups, which allow for various chemical transformations. Key reactions include:

-

Esterification : The anhydride can react with alcohols to form esters, which are important in producing alkyd resins and modifying starches for improved emulsification properties.

-

Hydrolysis : In the presence of water, the anhydride can hydrolyze to yield octenyl succinic acid, which can further participate in esterification reactions.

-

Modification of Polymers : The compound is often used to modify polysaccharides like starch, enhancing their emulsifying properties and stability in food formulations.

Research Findings on Chemical Reactions

Recent studies have focused on optimizing the conditions for the esterification of starch with this compound. For instance, research has shown that varying the concentration of the anhydride and adjusting pH significantly affects the degree of substitution (DS) in modified starches.

Key Findings from Recent Studies

-

Esterification Efficiency : The optimal conditions for modifying starch with octenyl succinic anhydride involve using a starch concentration of around 35%, a pH of approximately 8.5, and a reaction temperature of about 35°C for several hours. Under these conditions, a degree of substitution around 0.018 was achieved with a reaction efficiency of approximately 78% .

-

Functional Properties : The modification significantly alters the physicochemical properties of starches. For example, octenyl succinic anhydride modified starches exhibit reduced gelatinization temperatures and improved emulsifying properties compared to native starches .

Table 2: Optimal Reaction Conditions for Starch Modification

| Parameter | Optimal Value |

|---|---|

| Starch Concentration | 35% (w/w) |

| pH | 8.5 |

| Reaction Temperature | 35°C |

| Reaction Time | 4 hours |

| Amount of OSA | 3% (w/w) |

科学的研究の応用

Applications in Polymer Chemistry

Crosslinking Agent

One of the primary applications of 2-Octenylsuccinic anhydride is as a crosslinking agent in the synthesis of various polymers. It is particularly effective in producing maleated polyethylene (PE-MA) and maleated polypropylene (PP-MA). These crosslinked polymers exhibit enhanced mechanical properties, improved heat resistance, and better adhesion characteristics compared to their non-maleated counterparts.

Biocompatible Polymers

Due to its biodegradability and low toxicity, this compound is utilized in developing biocompatible polymers for biomedical applications. It modifies the surface properties of polymers, making them more suitable for cell attachment and proliferation.

Food Science Applications

Emulsification

Research indicates that this compound can significantly alter the physicochemical properties of modified substances. For example, when used with surfactants, it enhances the stability of emulsions, which is crucial for food formulations. Its ability to modify starches and proteins has led to its use as an emulsifier in various food products .

Gelatin Modification

A study on gelatin modified with this compound demonstrated improved water solubility at room temperature and enhanced surface activity. The modified gelatin showed good antioxidant activity and antimicrobial properties against common pathogens like Staphylococcus aureus and Escherichia coli. This modification can lead to applications in food coatings or as emulsifiers in food formulations.

Biomedical Applications

Drug Delivery Systems

This compound can be conjugated with various drugs to improve their solubility, stability, and targeted delivery. The hydrophobic octenyl group enhances drug solubility in lipophilic environments, while the dicarboxylic acid groups facilitate attachment to targeting moieties for specific delivery to cells or tissues. Additionally, it can be utilized in designing pro-drugs that are activated within the body.

Table 1: Properties of Modified Gelatin with this compound

| Sample | Gelatin (g) | Octenyl Succinic Anhydride (g) | Amino-Substitution (%) | Surface Tension Reduction (%) | Yield (%) |

|---|---|---|---|---|---|

| GT | 1 | 0 | - | 22.81 ± 0.31 | 77.82 ± 0.61 |

| GT-OA-1 | 1 | 0.5 | 70.88 ± 0.18 | 24.53 ± 0.65 | 65.02 ± 0.74 |

| GT-OA-2 | 1 | 1 | 76.41 ± 0.44 | 25.05 ± 1.63 | 50.29 ± 1.01 |

Table 2: Emulsification Properties of Starch Modified with Octenyl Succinic Anhydride

| Starch Source | Degree of Substitution (DS) | Emulsification Stability (nm) |

|---|---|---|

| Tartary Buckwheat | Varies | Maintained at 300-400 |

| Rice | Varies | Improved stability |

Case Studies

Case Study: Modification of Starch for Food Applications

A study investigated the modification of Tartary buckwheat starch with octenyl succinic anhydride, showing that higher degrees of substitution led to improved emulsification capacity and stability in oil/water Pickering emulsions . The modified starch exhibited better hydrophilicity and lipophilicity, which are essential for food applications.

Case Study: Antioxidant Properties of Modified Gelatin

Research on gelatin modified with both octenyl succinic anhydride and gallic acid revealed that the resulting compound demonstrated superior antioxidant properties compared to unmodified gelatin . This case highlights the potential for using modified gelatin as a functional ingredient in food products.

作用機序

The mechanism of action of 2-Octenylsuccinic Anhydride involves the esterification of hydroxyl groups present in starch molecules. This process introduces hydrophobic groups onto the starch molecules, transforming the starch into an amphiphilic derivative. The amphiphilic nature of the modified starch enhances its emulsifying stability and functional properties.

類似化合物との比較

2-Octenylsuccinic Anhydride can be compared with other similar compounds such as:

2-Dodecen-1-ylsuccinic Anhydride: Similar to this compound, this compound is used as an esterification agent for modifying starches and other polymers.

2-Octadecylsuccinic Anhydride: This compound is also used for modifying starches and has similar amphiphilic properties.

Succinic Anhydride: While not containing the octenyl group, succinic anhydride is another esterification agent used for modifying polymers.

The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophilic and hydrophobic properties, making it particularly effective as an emulsifier and stabilizer in various applications .

生物活性

2-Octenylsuccinic anhydride (OSA) is a chemical compound that has garnered attention in various fields, particularly in food science and materials engineering. Its biological activity, especially when modified with other compounds, has implications for applications in food preservation, pharmaceuticals, and cosmetics. This article provides a detailed overview of the biological activity of OSA, including its antioxidant and antimicrobial properties, as well as its applications based on recent research findings.

This compound is an unsaturated fatty acid derivative that can undergo various chemical modifications to enhance its functional properties. One significant modification is the esterification of starches, which improves their emulsifying and stabilizing capabilities. For instance, high-amylose Japonica rice starch modified with OSA showed increased emulsifying stability and resistant starch content, making it suitable as a fat replacer in food systems .

Antioxidant Activity

Research indicates that OSA-modified gelatin exhibits enhanced antioxidant properties. A study demonstrated that gelatin modified with OSA and gallic acid (GA) showed improved ferrous ion (Fe²⁺) chelating activity compared to unmodified gelatin. The modified gelatin (GT-OA-GA) had a lower IC50 value in DPPH radical scavenging assays, indicating stronger antioxidant activity . The data from this study are summarized in the following table:

| Sample | DPPH IC50 (mg/mL) | Fe²⁺ Chelating Power (μg/mL) |

|---|---|---|

| Gelatin | >25,000 | Not applicable |

| Gallic Acid | 0.0062 ± 0.0001 | Not applicable |

| GT-OA | >10 | >25,000 |

This enhancement is attributed to the structural changes induced by the modification with OSA, which increases the availability of reactive sites for antioxidant activity.

Antimicrobial Activity

The antimicrobial properties of OSA-modified compounds have also been extensively studied. The complex formed between GT-OA-GA and zinc ions (Zn²⁺) exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli (O157:H7). The minimum bactericidal concentration (MBC) for the GT-OA-Zn complex was determined to be 5000 µg/mL, which is notably higher than that of Zn(NO₃)₂ alone . This suggests that the interaction between Zn²⁺ and the modified gelatin enhances its antimicrobial efficacy.

Case Studies

- Gelatin Modification : A study focused on modifying gelatin with OSA to create a new material with improved functionalities for food applications. The results showed that the modified gelatin had better water solubility and surface activity than unmodified gelatin, making it suitable for use as an emulsifier or coating agent .

- Starch Applications : Another case involved the modification of high-amylose rice starch with OSA to enhance its functional properties for food applications. The resultant starch demonstrated increased pasting viscosity and emulsifying stability, indicating its potential as a thickener and fat replacer in low-calorie foods .

特性

IUPAC Name |

3-[(E)-oct-2-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGFXVFLWVXTCJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

42482-06-4, 81949-84-0 | |

| Record name | 2-Octenylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042482064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenylsuccinic anhydride, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081949840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(oct-2-en-1-yl)dihydrofuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTENYLSUCCINIC ANHYDRIDE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1KAZ111S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

8 - 12 °C | |

| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Octenylsuccinic Anhydride interact with its target materials and what are the downstream effects?

A: this compound (2-OSA) primarily interacts with hydroxyl groups present in its target materials, such as starch or xylan. This interaction results in the formation of ester linkages between 2-OSA and the target molecule. [, , ] This modification introduces hydrophobic carbon chains into the material's structure, leading to significant changes in its properties. [, ]

Q2: How does the modification with this compound affect the material properties and what are the resulting applications?

A2: Modifying materials like starch and xylan with 2-OSA significantly improves their properties:

- Enhanced Hydrophobicity: The introduction of hydrophobic octenyl chains makes the materials less water-sensitive. [, ]

- Improved Film Formation: 2-OSA modification enhances the film-forming ability of materials like xylan, making them smoother and more flexible. []

- Increased Adhesion: Amphiphilic starch with both phosphate and octenylsuccinate substituents demonstrated stronger adhesion to polyester and cotton fibers. [, ]

Q3: How does the degree of substitution of this compound affect the properties of the modified material?

A: Research indicates that the degree of substitution (DS) of 2-OSA plays a crucial role in determining the final properties of the modified material. For instance, in amphiphilic starch, a higher DS of phosphate, while enhancing properties like viscosity and biodegradability, can negatively impact adhesion to hydrophobic fibers due to increased hydrophilicity. [] This highlights the importance of optimizing the DS to achieve the desired balance of properties for specific applications.

Q4: What are the environmental considerations related to the use and disposal of this compound modified materials?

A: While the research highlights the biodegradability of 2-OSA modified starch [], comprehensive studies on the environmental impact and degradation pathways of these materials are necessary. Further research should focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。